molecular formula C14H28 B13154577 cis-1,4-Di-tert-butyl-cyclohexane CAS No. 4789-34-8

cis-1,4-Di-tert-butyl-cyclohexane

Cat. No.: B13154577
CAS No.: 4789-34-8
M. Wt: 196.37 g/mol
InChI Key: IBTCQHAOKZFUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .

Scientific Research Applications

cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

4789-34-8

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,4-ditert-butylcyclohexane

InChI

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

IBTCQHAOKZFUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.